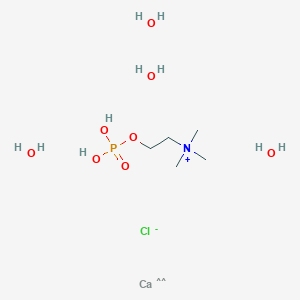![molecular formula C16H27N3 B13961372 [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine](/img/structure/B13961372.png)
[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine: is a complex organic compound with a unique structure that includes a piperidine ring, an aminoethyl group, and a benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with ethylene oxide to form 1-(2-hydroxyethyl)piperidine, which is then converted to 1-(2-aminoethyl)piperidine through a series of reactions involving amination and reduction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the piperidine ring or the benzyl group, resulting in different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like sodium azide and various alkyl halides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also used in the development of new biochemical assays and as a probe in molecular biology .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs for treating neurological disorders and certain types of cancer .
Industry: Industrially, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials. It is also employed in the development of new catalysts and as an additive in polymer production .
Wirkmechanismus
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(2-Aminoethyl)piperidine
- N-(2-Aminoethyl)piperazine
- 2-(1-Piperidinyl)ethylamine
Comparison: Compared to these similar compounds, [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-ethyl-amine is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets and increases its versatility in synthetic applications .
Eigenschaften
Molekularformel |
C16H27N3 |
|---|---|
Molekulargewicht |
261.41 g/mol |
IUPAC-Name |
1-(2-aminoethyl)-N-benzyl-N-ethylpiperidin-4-amine |
InChI |
InChI=1S/C16H27N3/c1-2-19(14-15-6-4-3-5-7-15)16-8-11-18(12-9-16)13-10-17/h3-7,16H,2,8-14,17H2,1H3 |
InChI-Schlüssel |
PFXCOWVWHAWHDU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)C2CCN(CC2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate](/img/structure/B13961321.png)









